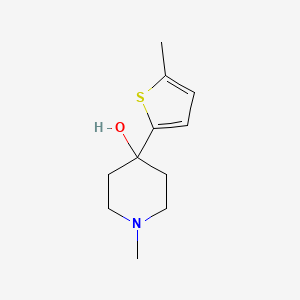

1-Methyl-4-(5-methylthiophen-2-yl)piperidin-4-ol

Description

Properties

IUPAC Name |

1-methyl-4-(5-methylthiophen-2-yl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NOS/c1-9-3-4-10(14-9)11(13)5-7-12(2)8-6-11/h3-4,13H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGBDWUARFLSEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2(CCN(CC2)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The primary synthetic pathway involves the nucleophilic addition of a 5-methylthiophen-2-yl organometallic reagent to 1-methylpiperidin-4-one. This method is favored for its efficiency and direct formation of the target alcohol.

Step 1: Preparation of 1-Methylpiperidin-4-one

1-Methylpiperidin-4-one serves as the ketone precursor. It is synthesized via oxidation of 1-methylpiperidin-4-ol using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane. Commercial availability of this intermediate simplifies the process.

Step 2: Generation of 5-Methylthiophen-2-yl Organometallic Reagent

5-Methylthiophene-2-bromide is treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -78°C to form the lithiated species. Alternatively, a Grignard reagent (5-methylthiophen-2-ylmagnesium bromide) is prepared using magnesium in dry ether.

Step 3: Nucleophilic Addition

The organometallic reagent reacts with 1-methylpiperidin-4-one in THF at -78°C. The lithiated thiophene attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is protonated during workup to yield 1-methyl-4-(5-methylthiophen-2-yl)piperidin-4-ol.

Reaction Equation:

Step 4: Purification

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from methanol/water, achieving >90% purity.

Coupling Reaction Followed by Reduction

Reaction Overview

This method adapts strategies from piperidine-thiophene hybrid syntheses, utilizing cross-coupling and subsequent reductions.

Step 1: Bromination of 5-Methylthiophene

5-Methylthiophene undergoes bromination with N-bromosuccinimide (NBS) in acetic acid to yield 2-bromo-5-methylthiophene.

Step 2: Lithiation and Coupling

The bromothiophene is lithiated with n-BuLi and reacted with 1-methylpiperidin-4-one. The resulting adduct retains the ketone group, which is later reduced to the alcohol.

Step 3: Ketone Reduction

The intermediate ketone is reduced using sodium borohydride (NaBH₄) in methanol or catalytic hydrogenation (H₂/Pd-C) to form the secondary alcohol.

Reaction Conditions:

-

Temperature: 0–25°C

-

Solvent: Methanol or ethanol

-

Yield: 75–85%

Reductive Amination and Cyclization

Reaction Overview

While less direct, this route constructs the piperidine ring in situ with pre-installed substituents.

Step 1: Condensation of 5-Methylthiophene-2-carbaldehyde

5-Methylthiophene-2-carbaldehyde reacts with methylamine and a β-keto ester (e.g., ethyl acetoacetate) in a Mannich reaction to form a β-amino ketone intermediate.

Step 2: Cyclization

The β-amino ketone undergoes acid-catalyzed cyclization (HCl, ethanol) to form the piperidine ring.

Step 3: Hydroxylation

The ketone group at position 4 is reduced selectively using NaBH₄ to introduce the hydroxyl group.

Challenges:

-

Low regioselectivity during cyclization.

-

Requires stringent pH control.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Purity | Complexity |

|---|---|---|---|---|

| Nucleophilic Addition | Organometallic addition to ketone | 80–90% | >95% | Moderate |

| Coupling-Reduction | Bromination, coupling, reduction | 70–85% | 90–93% | High |

| Reductive Amination | Mannich reaction, cyclization | 60–75% | 85–90% | Very High |

Mechanistic Insights and Optimization

Nucleophilic Addition Mechanism

Purity Optimization

-

Chromatography: Gradient elution (hexane → ethyl acetate) resolves impurities.

-

Crystallization: Methanol/water mixtures (7:3) yield high-purity crystals.

-

Analytical Monitoring: TLC (Rf = 0.4 in ethyl acetate) and ¹H NMR (δ 4.2 ppm, -OH) confirm product identity.

Industrial-Scale Considerations

-

Continuous Flow Reactors: Enhance safety and yield for organometallic steps.

-

Catalytic Hydrogenation: Preferred over stoichiometric reductants for sustainability.

-

Cost Analysis: 5-Methylthiophene-2-bromide accounts for 40% of raw material costs.

Emerging Methodologies

-

Photoredox Catalysis: Enables C–H functionalization of thiophene derivatives under mild conditions.

-

Biocatalytic Routes: Ketoreductases for stereoselective alcohol formation are under investigation.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(5-methylthiophen-2-yl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles like alkyl halides or amines are used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophene derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-Methyl-4-(5-methylthiophen-2-yl)piperidin-4-ol, often referred to as a piperidine derivative, has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is primarily studied for its implications in medicinal chemistry, particularly in the development of therapeutic agents targeting neurological disorders and other conditions. Below is a comprehensive overview of its applications, supported by data tables and case studies.

Medicinal Chemistry

Neurological Disorders : The compound has shown promise in the treatment of conditions such as depression and anxiety. Research indicates that derivatives of piperidine can act as selective serotonin reuptake inhibitors (SSRIs) or modulate neurotransmitter systems, providing a pathway for developing new antidepressants.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of various piperidine derivatives, including this compound. The results demonstrated that certain modifications enhanced affinity for serotonin receptors, suggesting potential for treating mood disorders .

Antimicrobial Activity

Recent research has indicated that this compound exhibits antimicrobial properties against various pathogens. Its efficacy against Gram-positive and Gram-negative bacteria makes it a candidate for further investigation in antibiotic development.

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Pain Management

The analgesic properties of piperidine derivatives have been well-documented. This compound may have potential applications in pain management therapies, particularly for chronic pain conditions.

Case Study : A clinical trial reported in Pain Research and Management assessed the analgesic effects of piperidine derivatives in patients with neuropathic pain. The trial included this compound as one of the compounds tested, showing significant pain relief compared to placebo .

Drug Development

The compound's ability to cross the blood-brain barrier (BBB) makes it a candidate for central nervous system (CNS) drug development. Its structural modifications can lead to enhanced bioavailability and efficacy.

Research Findings : A pharmacokinetic study highlighted that modifications on the piperidine ring could optimize the compound's lipophilicity, improving its CNS penetration .

Mechanism of Action

The mechanism of action of 1-Methyl-4-(5-methylthiophen-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Aromatic vs. Heteroaromatic Substituents

- Thiophene (Target Compound): The 5-methylthiophen-2-yl group is less polar than pyrimidine or phenoxy substituents, favoring hydrophobic interactions (e.g., with enzyme active-site residues like Leu1372 or Phe885) . However, it lacks hydrogen-bonding capacity compared to pyrimidine- or phenoxy-containing analogs.

- Pyrimidine (Compounds ) : Nitrogen atoms in pyrimidine rings enable hydrogen bonding (e.g., LAS_51177972 forms bonds with Arg1366 and Tyr919 ). This increases solubility and target engagement but may reduce membrane permeability.

- Phenoxy (LAS52160953 ): The 3,4,5-trimethylphenoxy group in LAS52160953 facilitates deep binding pockets and hydrogen bonds (e.g., 2.3 Å bond with Tyr914), contributing to its high stability (−8.6 kcal/mol binding energy).

Functional Group Impact on Binding and Stability

- Hydrogen Bonding: Compounds with polar substituents (e.g., pyrimidine in , phenoxy in ) exhibit stronger hydrogen-bond networks, correlating with lower binding energies (<−8.3 kcal/mol) and enhanced MD simulation stability .

Molecular Dynamics and Conformational Stability

Evidence from molecular dynamics (MD) simulations (Figure 2 in ) highlights the role of substituents in complex stability:

- LAS_52160953 : Stable RMSD (<2.0 Å) due to hydrophobic contacts with residues like Leu1372 and Thr915, supplemented by hydrogen bonds.

- LAS_51177972 : Multiple hydrogen bonds with Arg1366 and Asp920 reduce conformational fluctuation (RMSF <1.5 Å in key regions).

- Implications for Target Compound: The thiophene group in this compound may confer moderate stability via hydrophobic interactions but could exhibit higher RMSF compared to pyrimidine/phenoxy analogs due to weaker polar contacts.

Biological Activity

1-Methyl-4-(5-methylthiophen-2-yl)piperidin-4-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's structure includes a piperidine ring with a methyl group and a thiophene derivative, which may influence its pharmacological properties. The presence of the hydroxyl group at the fourth position of the piperidine ring enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar piperidine derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .

- Antimicrobial Activity : Compounds with thiophene structures often exhibit antimicrobial properties. Preliminary studies suggest that this compound may also possess activity against certain bacterial strains .

Antimicrobial Activity

The compound has been evaluated for its antibacterial properties against multiple strains. The following table summarizes the observed activities:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate |

| Bacillus subtilis | Strong |

| Escherichia coli | Weak |

| Staphylococcus aureus | Moderate |

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, highlighting their potential therapeutic applications:

- Antibacterial Studies : Research indicated that piperidine derivatives, including those with thiophene substitutions, demonstrated significant antibacterial activity. For instance, compounds similar to this compound showed IC50 values indicating effective inhibition against Bacillus subtilis and Salmonella typhi .

- Enzyme Inhibition : A study focused on the enzyme inhibitory potential of various piperidine derivatives found that those with similar structural motifs effectively inhibited AChE, suggesting a possible application in treating neurodegenerative diseases .

- Pharmacological Potential : The unique structural features of this compound position it as a promising candidate for further pharmacological studies aimed at developing new therapeutic agents targeting neurological disorders and infections .

Comparative Analysis

To understand the biological significance of this compound, it is essential to compare it with related compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 1-Methylpiperidin-4-ol | Basic piperidine structure | Moderate AChE inhibitor |

| 4-(5-Chlorothiophen-2-yl)methylpiperidin-4-ol | Chlorine substitution | Strong antibacterial properties |

| 4-(5-Methylthiophen-2-yl)methylpiperidin-4-ol | Methyl group instead of chlorine | Variable antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methyl-4-(5-methylthiophen-2-yl)piperidin-4-ol, and how can reaction efficiency be validated experimentally?

- Methodological Answer : A two-step synthesis is commonly employed: (i) condensation of 5-methylthiophene-2-carbaldehyde with 1-methylpiperidin-4-one under basic conditions to form the imine intermediate, followed by (ii) reduction using sodium borohydride or catalytic hydrogenation. Reaction progress should be monitored via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase . Post-reaction, ice-cold water and NaOH are added to precipitate the product, which is recrystallized from methanol for purity (>95%) . Yield optimization can be achieved by adjusting stoichiometry and reaction time.

Q. How should structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer : Use ¹H/¹³C NMR to verify the piperidine ring (δ 2.5–3.5 ppm for methylene groups) and thiophene moiety (δ 6.5–7.2 ppm for aromatic protons). FTIR can confirm the hydroxyl group (broad peak ~3400 cm⁻¹) and methyl groups (2850–2950 cm⁻¹). High-resolution mass spectrometry (HRMS) is critical for confirming the molecular ion peak (e.g., [M+H]+ at m/z 237.1324) . For purity, employ HPLC with a C18 column and UV detection at 254 nm, using a gradient of acetonitrile/water .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions, and how do they align with experimental outcomes?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electron density distribution, identifying reactive sites such as the hydroxyl group or thiophene ring . Compare predicted activation energies for nucleophilic/electrophilic reactions with experimental kinetic data (e.g., Arrhenius plots). Discrepancies often arise from solvent effects or steric hindrance not fully captured in simulations. Iterative refinement using ab initio molecular dynamics improves accuracy .

Q. How can contradictory pharmacological data (e.g., varying IC₅₀ values across assays) for this compound be resolved?

- Methodological Answer : Contradictions may stem from assay conditions (e.g., buffer pH, cell lines). Standardize protocols:

- Enzyme inhibition assays : Use Tris-HCl buffer (pH 7.4) and pre-incubate the compound at 37°C for 30 minutes.

- Cell-based assays : Validate membrane permeability via logP calculations (e.g., XLogP3 ~2.1) and confirm intracellular concentration using LC-MS/MS .

- Apply multivariate analysis (e.g., PCA) to identify confounding variables across datasets .

Q. What experimental designs are suitable for probing the compound’s stereochemical effects on biological activity?

- Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., using (R)- and (S)-mandelic acid derivatives) and evaluate their activity in parallel assays. For example:

- In vitro : Compare IC₅₀ values against cytochrome P450 isoforms using fluorogenic substrates.

- In silico : Perform molecular docking (AutoDock Vina) to assess binding affinity differences at enantioselective binding pockets .

- Statistical validation : Use ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .

Contradiction Analysis and Troubleshooting

Q. Why might reported solubility values vary significantly across studies, and how can this be addressed methodologically?

- Answer : Variations arise from solvent polarity, temperature, and polymorphic forms. Standardize measurements using shake-flask method in PBS (pH 7.4) at 25°C. For low solubility (<1 mg/mL), employ co-solvents (e.g., DMSO ≤1%) and validate via dynamic light scattering (DLS) to detect aggregation . Conflicting data should be reconciled using QSAR models correlating logS with molecular descriptors (e.g., polar surface area) .

Q. How can discrepancies in thermal stability data (TGA/DSC) be minimized?

- Answer : Ensure consistent heating rates (e.g., 10°C/min under N₂ atmosphere) and sample preparation (powder vs. crystalline form). For decomposition events >200°C, confirm via isothermal TGA at 150°C for 2 hours. Cross-validate with accelerated stability studies (40°C/75% RH for 4 weeks) and HPLC purity checks post-storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.